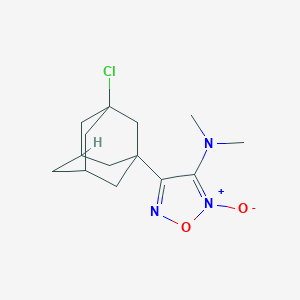
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a chlorinated adamantyl moiety and an oxadiazolium ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The synthesis begins with the chlorination of adamantane to produce 3-chloro-1-adamantyl chloride.
Oxadiazole Ring Formation: The next step involves the reaction of 3-chloro-1-adamantyl chloride with appropriate reagents to form the oxadiazole ring. This can be achieved through cyclization reactions using nitrile oxides or other suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the oxadiazole ring.
Substitution: The chlorinated adamantyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted adamantyl derivatives.
Scientific Research Applications
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the oxadiazole ring can interact with active sites of enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine: This compound shares the chlorinated adamantyl group but features a thiazole ring instead of an oxadiazole ring.
4-(3-chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one: This compound has a similar oxadiazole ring but differs in the substitution pattern and additional functional groups.
Uniqueness
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine is unique due to its combination of a chlorinated adamantyl group and an oxadiazolium ring with N,N-dimethyl substitution
Properties
IUPAC Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(2)12-11(16-20-18(12)19)13-4-9-3-10(5-13)7-14(15,6-9)8-13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBKPZNPPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=[N+](ON=C1C23CC4CC(C2)CC(C4)(C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













